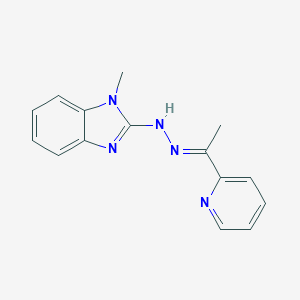
SI-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SI-2 is an inhibitor of steroid receptor coactivator 3 (SRC-3). It has been shown to selectively reduce the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3. This compound induces death in various breast cancer cells with IC50 values of 3-20 nM without affecting normal cell viability. At 2 mg/kg, this compound can also inhibit primary tumor growth and reduce SRC-3 protein levels in an MDA-MB-468 breast cancer mouse model.
作用机制
Target of Action
SI-2, also known as 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine or 1-Methyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazineyl)-1H-benzo[d]imidazole, is a highly promising SRC-3 inhibitor . SRC-3, also known as Steroid Receptor Coactivator-3, is a protein that in humans is encoded by the NCOA3 gene. It is a transcriptional coactivator that can interact with nuclear hormone receptors to enhance their transcriptional activator functions.
Mode of Action
This compound interacts with its primary target, SRC-3, to inhibit its function . This interaction results in the reduction of the transcriptional activities and the protein concentrations of SRC-3 in cells .
Result of Action
The primary result of this compound’s action is the induction of breast cancer cell death . By inhibiting SRC-3, this compound disrupts the normal functioning of these cells, leading to their death. This makes this compound a potential therapeutic agent for breast cancer.
生物活性
SI-2, chemically known as 1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride, is a potent inhibitor of steroid receptor coactivator 3 (SRC-3). This compound has garnered attention in cancer research due to its significant biological activities, particularly in breast cancer models. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, effects on cell lines, and potential therapeutic applications.
This compound functions primarily as an SRC-3 inhibitor. SRC-3 is a coactivator that plays a crucial role in the transcriptional regulation of genes involved in cell proliferation and survival. By inhibiting SRC-3, this compound effectively reduces the expression levels of other steroid receptor coactivators such as SRC1 and SRC2, which are also implicated in breast cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-cancer properties:
- Cell Growth Inhibition : this compound has an IC50 value of approximately 3.4 nM against MDA-MB-48 breast cancer cells, indicating its effectiveness in inhibiting cell proliferation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in breast cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.
- Migration Attenuation : this compound reduces the migratory capacity of MDA-MB-48 cells, which is critical in preventing metastasis .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models:
- Tumor Growth Inhibition : In a mouse model using MDA-MB-48 cells, this compound significantly inhibited tumor growth, reinforcing its potential as an anti-cancer agent .
Case Studies and Clinical Implications
While most research on this compound has been preclinical, its implications for clinical use are promising. The ability to inhibit SRC-3 and related pathways suggests that this compound could be beneficial in treating breast cancers that are resistant to conventional therapies. Further studies are needed to explore its efficacy in combination with other therapeutic agents.
Summary of Research Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | - IC50 = 3.4 nM against MDA-MB-48 cells - Induces apoptosis - Attenuates migration |
| In Vivo | - Inhibits tumor growth in mouse models |
属性
IUPAC Name |
1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXERNBPXXNLK-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













